molecular formula C20H36O2 B12322097 Linoleyl acetate

Linoleyl acetate

Cat. No.: B12322097
M. Wt: 308.5 g/mol
InChI Key: KFXARGMQYWECBV-ZDVGBALWSA-N
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Description

Linoleyl acetate is an organic compound with the molecular formula C20H36O2. It is an ester formed from linoleyl alcohol and acetic acid. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Linoleyl acetate can be synthesized through the esterification of linoleyl alcohol with acetic acid. The reaction typically requires an acidic catalyst to proceed efficiently. Industrial production methods often involve the use of supercritical carbon dioxide as a solvent to enhance the reaction rate and yield .

Chemical Reactions Analysis

Linoleyl acetate undergoes several types of chemical reactions, including:

    Oxidation: This reaction can lead to the formation of epoxides and other oxygenated derivatives.

    Reduction: Reduction reactions can convert this compound to linoleyl alcohol.

    Substitution: The acetate group can be substituted with other functional groups under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Linoleyl acetate has a wide range of scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of various organic compounds.

    Biology: this compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in skin care and wound healing.

    Industry: It is used in the formulation of fragrances and flavors due to its pleasant odor

Mechanism of Action

Linoleyl acetate can be compared with other similar compounds such as linalyl acetate and geranyl acetate. While all these compounds are esters and share some common properties, this compound is unique due to its specific molecular structure and the presence of conjugated double bonds. This structural feature contributes to its distinct chemical reactivity and biological activities .

Comparison with Similar Compounds

  • Linalyl acetate
  • Geranyl acetate
  • Citronellyl acetate

Linoleyl acetate stands out for its unique combination of chemical and biological properties, making it a valuable compound in various scientific and industrial applications.

Properties

Molecular Formula

C20H36O2

Molecular Weight

308.5 g/mol

IUPAC Name

[(9E,12E)-octadeca-9,12-dienyl] acetate

InChI

InChI=1S/C20H36O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-22-20(2)21/h7-8,10-11H,3-6,9,12-19H2,1-2H3/b8-7+,11-10+

InChI Key

KFXARGMQYWECBV-ZDVGBALWSA-N

Isomeric SMILES

CCCCC/C=C/C/C=C/CCCCCCCCOC(=O)C

Canonical SMILES

CCCCCC=CCC=CCCCCCCCCOC(=O)C

Origin of Product

United States

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